2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, including the formation of the quinoline core, the introduction of the pyridyl and phenyl groups, and the incorporation of the amino, methoxy, and nitro substituents. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and pyridyl-substituted molecules, such as:
- 2-AMINO-1-(5-CHLORO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-1-(5-FLUORO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H30BrN5O5 |
---|---|
Molecular Weight |
644.5g/mol |
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C32H30BrN5O5/c1-18-11-22(7-8-24(18)38(40)41)43-17-20-12-19(5-9-27(20)42-4)29-23(15-34)31(35)37(28-10-6-21(33)16-36-28)25-13-32(2,3)14-26(39)30(25)29/h5-12,16,29H,13-14,17,35H2,1-4H3 |
InChI Key |
JGHPJONXRHPZHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=NC=C(C=C5)Br)N)C#N)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=NC=C(C=C5)Br)N)C#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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